![molecular formula C17H19ClN4O2 B1230096 N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide is an organochlorine compound.
Aplicaciones Científicas De Investigación
Antiobesity Activity
One of the primary applications of compounds similar to N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide is in antiobesity research. Diaryl dihydropyrazole-3-carboxamides, which share structural similarities, have been shown to exhibit significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. This group of compounds has demonstrated appetite suppression and body weight reduction in animal models (Srivastava et al., 2007).
Antimicrobial and Anticancer Properties
Another significant area of application for these compounds is in antimicrobial and anticancer research. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized from similar chemical structures. These compounds have displayed higher anticancer activity than doxorubicin, a reference drug, and have exhibited good to excellent antimicrobial activity (Hafez et al., 2016).
Interaction with CB1 Cannabinoid Receptor
These compounds have also been studied for their interaction with the CB1 cannabinoid receptor. The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with similar structural attributes, has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor, suggesting potential applications in neurological research (Shim et al., 2002).
Glycine Transporter 1 Inhibition
Further applications include the inhibition of Glycine Transporter 1 (GlyT1), as seen in compounds structurally related to N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide. Such inhibitors have shown potent GlyT1 inhibitory activity, which could be relevant in neurological disorders (Yamamoto et al., 2016).
Herbicidal Activity
Additionally, some diarylpyrazolecarboxylates and carboxamides, related in structure, have been investigated for their herbicidal activities, demonstrating effectiveness against various kinds of weeds (Kudo et al., 1999).
Cytotoxic Activity
Compounds with similar structures have also been synthesized and evaluated for cytotoxic activity, exhibiting potency in inhibiting growth in various cancer cell lines (Deady et al., 2003).
Propiedades
Nombre del producto |
N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide |
|---|---|
Fórmula molecular |
C17H19ClN4O2 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H19ClN4O2/c1-3-22-11(2)14(10-20-22)15-8-16(24-21-15)17(23)19-9-12-4-6-13(18)7-5-12/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,23) |
Clave InChI |
WZMCSBFEYYHNKX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)C2=NOC(C2)C(=O)NCC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



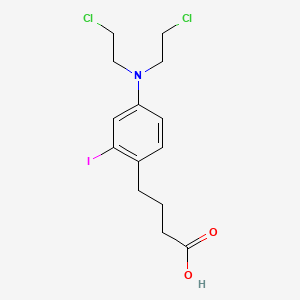
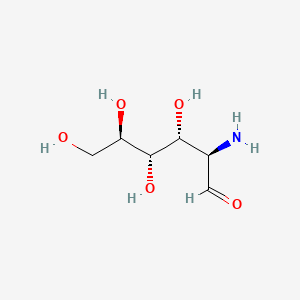
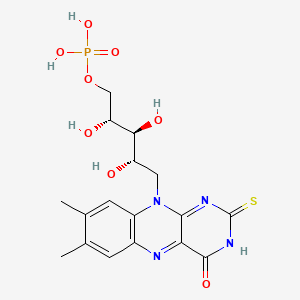
![[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B1230018.png)
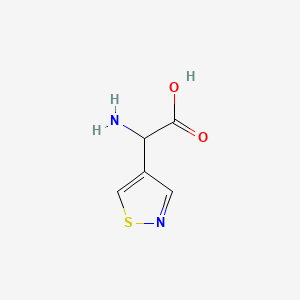
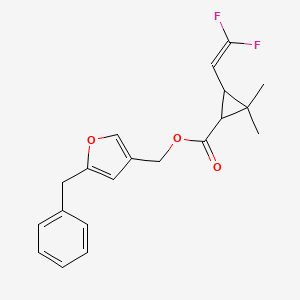
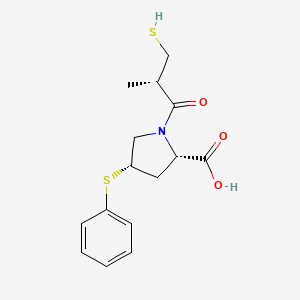
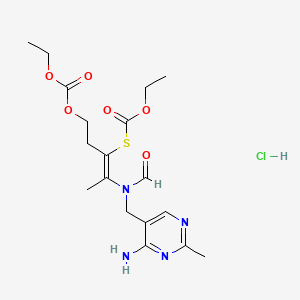
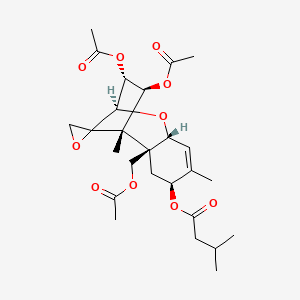
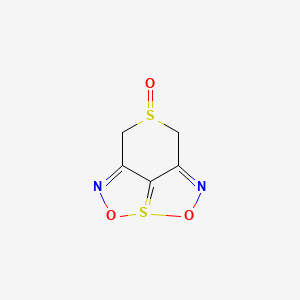
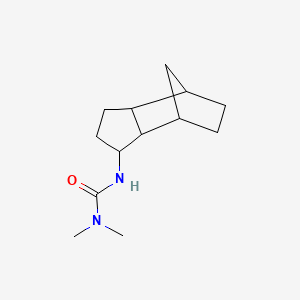
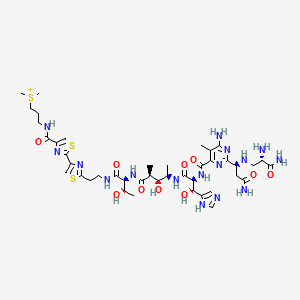
![N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-5-(diaminomethylideneamino)-3-(methylamino)pentanamide;trihydrochloride](/img/structure/B1230035.png)
